molecular formula C18H17NO5 B11460083 7-Methoxy-4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-quinolin-2-one

7-Methoxy-4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B11460083
M. Wt: 327.3 g/mol
InChI Key: MLKFCGHZZQVKRG-UHFFFAOYSA-N
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Description

7-METHOXY-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound characterized by its unique structure, which includes methoxy groups and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHOXY-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multiple steps, including the formation of the tetrahydroquinoline core and the introduction of methoxy and benzodioxole groups. Common synthetic routes may involve:

    Formation of the Tetrahydroquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Methoxy Groups: Selective methylation reactions are used to introduce methoxy groups at specific positions.

    Formation of the Benzodioxole Moiety: This step involves the construction of the benzodioxole ring system, often through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to improve efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

7-METHOXY-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and benzodioxole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, as well as substituted methoxy and benzodioxole compounds.

Scientific Research Applications

7-METHOXY-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-METHOXY-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The methoxy and benzodioxole groups play a crucial role in its binding affinity and specificity. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-METHOXY-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to its specific combination of methoxy and benzodioxole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

7-methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C18H17NO5/c1-21-11-3-4-12-13(8-17(20)19-14(12)7-11)10-5-15(22-2)18-16(6-10)23-9-24-18/h3-7,13H,8-9H2,1-2H3,(H,19,20)

InChI Key

MLKFCGHZZQVKRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CC(=O)N2)C3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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